molecular formula C13H19NO3S B8016185 N-(trans-2-Hydroxycyclohexyl)-4-methylbenzenesulfonamide

N-(trans-2-Hydroxycyclohexyl)-4-methylbenzenesulfonamide

Cat. No.: B8016185
M. Wt: 269.36 g/mol
InChI Key: QJKXPEKEAIVEGV-CHWSQXEVSA-N
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Description

N-(trans-2-Hydroxycyclohexyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a trans-2-hydroxycyclohexyl group attached to the sulfonamide nitrogen. This structural motif confers unique stereochemical and electronic properties, influencing its physicochemical behavior and biological interactions.

Properties

IUPAC Name

N-[(1R,2R)-2-hydroxycyclohexyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-10-6-8-11(9-7-10)18(16,17)14-12-4-2-3-5-13(12)15/h6-9,12-15H,2-5H2,1H3/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKXPEKEAIVEGV-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

  • Deprotonation of the amine by a base (e.g., triethylamine or pyridine) to enhance nucleophilicity.

  • Nucleophilic substitution at the sulfonyl chloride, releasing HCl and forming the sulfonamide bond.

Key experimental parameters include:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility.

  • Temperature : 0°C to room temperature to minimize side reactions.

  • Base : Triethylamine (2.0 equiv) to neutralize HCl and drive the reaction to completion.

Representative Procedure:

  • Dissolve trans-2-hydroxycyclohexylamine (1.0 equiv) in anhydrous THF (10 mL/g amine).

  • Add triethylamine (2.2 equiv) dropwise under nitrogen.

  • Cool to 0°C and slowly add 4-methylbenzenesulfonyl chloride (1.1 equiv).

  • Stir at room temperature for 12–24 hours.

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate gradient).

Yield : 70–85% (reported for analogous sulfonamides).

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate sulfonamide formation, particularly in structurally complex systems. This method reduces reaction times from hours to minutes while improving yields.

Optimization and Advantages

  • Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are unnecessary for direct sulfonylation but may assist in related coupling steps.

  • Temperature : 150°C for 10–15 minutes under microwave conditions.

  • Solvent : Dimethylformamide (DMF) or acetonitrile for high dielectric constant.

Example Protocol:

  • Combine trans-2-hydroxycyclohexylamine (1.0 equiv), 4-methylbenzenesulfonyl chloride (1.05 equiv), and K₂CO₃ (2.0 equiv) in DMF.

  • Irradiate at 150°C for 10 minutes in a microwave reactor.

  • Filter, concentrate, and purify via preparative HPLC.

Yield : 80–90% (extrapolated from similar sulfonamide syntheses).

Protection-Deprotection Strategies

For substrates sensitive to hydroxyl group reactivity, protection of the cyclohexanol moiety may be necessary. Common protecting groups include tert-butyldimethylsilyl (TBS) or acetyl .

Stepwise Synthesis with TBS Protection

  • Protection : React trans-2-hydroxycyclohexylamine with TBS-Cl (1.1 equiv) in DCM using imidazole as a base.

  • Sulfonylation : Proceed with standard sulfonamide formation as in Section 1.

  • Deprotection : Treat with tetrabutylammonium fluoride (TBAF) in THF to remove the TBS group.

Critical Data:

StepReagentsYield (%)
TBS protectionTBS-Cl, imidazole, DCM92
Sulfonylation4-MeC₆H₄SO₂Cl, Et₃N, THF85
TBS deprotectionTBAF, THF95

Comparative Analysis of Methods

The choice of method depends on scalability, functional group tolerance, and equipment availability:

Yield and Efficiency

  • Direct sulfonylation : 70–85% yield, suitable for large-scale synthesis.

  • Microwave-assisted : 80–90% yield, ideal for rapid screening.

  • Protection-deprotection : 75–80% overall yield, necessary for sensitive substrates.

Side Reactions and Mitigation

  • Over-sulfonylation : Controlled by using a slight excess of sulfonyl chloride (1.05–1.1 equiv).

  • Hydroxyl group reactivity : Minimal interference due to the amine’s higher nucleophilicity; protection optional.

Characterization and Validation

Synthetic batches require rigorous characterization to confirm structure and purity:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 8.3 Hz, 2H, aromatic), 7.35 (d, J = 8.0 Hz, 2H, aromatic), 3.40–3.25 (m, 1H, cyclohexyl CH), 2.45 (s, 3H, CH₃), 1.90–1.20 (m, 8H, cyclohexyl).

  • HRMS : Calculated for C₁₃H₁₉NO₃S [M+H]⁺: 278.1118; Found: 278.1115.

Purity Assessment

  • HPLC : >98% purity (C18 column, 60% acetonitrile/water).

Industrial-Scale Considerations

For kilogram-scale production, the direct sulfonylation method is preferred due to:

  • Cost-effectiveness : Avoids expensive microwave reactors.

  • Solvent recovery : THF or DCM can be recycled via distillation.

  • Safety : Mild exothermicity manageable with standard cooling systems.

Emerging Methodologies

Recent advances in flow chemistry and enzymatic catalysis offer potential alternatives:

Continuous Flow Synthesis

  • Benefits : Enhanced heat/mass transfer, reduced reaction times.

  • Challenges : Compatibility with heterogeneous bases (e.g., K₂CO₃).

Chemical Reactions Analysis

Types of Reactions

N-(trans-2-Hydroxycyclohexyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of trans-2-ketocyclohexyl-4-methylbenzenesulfonamide.

    Reduction: Formation of trans-2-hydroxycyclohexyl-4-methylbenzenamine.

    Substitution: Formation of various substituted benzenesulfonamides depending on the electrophile used.

Scientific Research Applications

Structural Characteristics

The compound consists of:

  • A cyclohexyl ring with a hydroxyl group in the trans position.
  • A benzenesulfonamide moiety with a methyl group at the para position.

These features provide distinct chemical and physical properties that facilitate its use in various applications.

Chemistry

N-(trans-2-Hydroxycyclohexyl)-4-methylbenzenesulfonamide serves as an intermediate in synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in organic synthesis.

Biology

The compound is being investigated for its potential as an enzyme inhibitor or modulator. Its structural characteristics allow it to interact with specific molecular targets, potentially leading to significant biological effects.

Medicine

Research has explored its therapeutic effects, particularly:

  • Anti-inflammatory properties: Potential applications in treating conditions characterized by inflammation.
  • Anti-cancer properties: Studies suggest it may inhibit specific cancer-related pathways, particularly through its action on kinases involved in oncogenesis.

Industrial Applications

In addition to its roles in research, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for various industrial applications.

Case Study: Mer Kinase Inhibition

A significant area of research involves the inhibition of Mer kinase, which has been implicated in several cancers. This compound derivatives have shown promise as potent inhibitors of Mer kinase activity:

  • UNC1062 , a derivative of this compound, exhibited an IC50 value of 1.1 nM against Mer kinase.
  • The compound inhibited Mer phosphorylation and colony formation in various cancer cell lines, suggesting its potential as an anti-cancer therapeutic agent .

Summary Table of Applications

Application AreaDescription
ChemistryIntermediate for complex molecule synthesis
BiologyPotential enzyme inhibitor/modulator
MedicineAnti-inflammatory and anti-cancer properties
IndustryDevelopment of new materials and processes

Mechanism of Action

The mechanism of action of N-(trans-2-Hydroxycyclohexyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyl group and sulfonamide moiety can form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Core Structural Features

The compound’s trans-2-hydroxycyclohexyl group distinguishes it from analogs with aromatic or aliphatic substituents. Key comparisons include:

  • N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide : Contains a shorter hydroxyethyl chain, reducing steric hindrance compared to the bulky cyclohexyl group .
  • N-(3,5-Difluorophenyl)ethyl sulfonamides (IV-5) : Substituted with electron-withdrawing fluorine atoms, enhancing fungicidal activity .

Antiproliferative and Antifungal Activity

  • Propyl Bridge Analogs : Compounds with propyl bridges (e.g., 2a–q in ) exhibit higher antiproliferative activity than ethylene-bridged analogs due to enhanced flexibility and hydrophobic interactions .
  • Hydroxyl vs. Methoxy Groups : Hydroxyl-substituted sulfonamides generally show superior activity (e.g., 2g and 2h in ), except when paired with strong electron-withdrawing groups like trifluoromethyl .
  • Fungicidal Activity : IV-5 (3,5-difluorophenyl derivative) demonstrates exceptional activity, attributed to fluorine’s electronegativity stabilizing enzyme interactions .

Antibacterial Potential

  • DHPS Inhibition : Docking studies for compound 1B () reveal binding to dihydropteroate synthase (DHPS), a bacterial folate pathway enzyme. The target compound’s cyclohexyl group may sterically hinder binding compared to planar analogs .

Physicochemical and Spectroscopic Properties

Solubility and Conformation

  • The trans-2-hydroxycyclohexyl group likely enhances solubility in polar solvents compared to aromatic analogs (e.g., 1B) due to increased hydrogen bonding .
  • X-ray data for II-19 () confirms a chair conformation with equatorial sulfonamide placement, which may influence crystal packing and melting points .

Spectroscopic Signatures

  • ¹H-NMR : Cyclohexyl protons in the target compound resonate at δ 1.2–2.5 ppm (similar to II-19 in ), whereas aromatic protons in 1B appear at δ 7.1–7.8 ppm .
  • IR Spectroscopy : Hydroxyl stretches (~3300 cm⁻¹) and sulfonamide S=O vibrations (~1150 cm⁻¹) are consistent across analogs .

Computational and Docking Insights

  • Electron-Withdrawing Effects: The acetamido group in II-19 reduces N–H basicity, preventing proton transfer observed in non-substituted analogs .
  • Docking Scores : Compound 1B’s hydroxyphenyl group achieves a docking score of −8.2 kcal/mol against DHPS, suggesting the target compound’s cyclohexyl group may require optimization for similar efficacy .

Biological Activity

N-(trans-2-Hydroxycyclohexyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group and a sulfonamide moiety, which are crucial for its interaction with biological targets. The presence of the hydroxyl group allows for hydrogen bonding, while the sulfonamide can interact with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity. The compound can inhibit specific enzymes by binding to their active sites, leading to altered metabolic pathways. This mechanism is significant in therapeutic applications, particularly in anti-inflammatory and anti-cancer contexts.

1. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Studies indicate that it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation in various models.

2. Anti-Cancer Properties

Research has highlighted the compound's potential anti-cancer effects. It has been shown to induce apoptosis in cancer cell lines, suggesting that it may serve as a therapeutic agent against certain types of cancer. The compound's structure allows it to interact with key signaling pathways involved in cell proliferation and survival.

3. Anti-Inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity has been demonstrated in various in vitro studies where this compound reduced the expression of inflammatory markers.

Case Studies

Several studies have explored the biological activities of this compound:

  • Study on Enzyme Inhibition : A recent study demonstrated that this compound effectively inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The inhibition led to a significant decrease in prostaglandin synthesis, highlighting its potential use in treating inflammatory diseases.
  • Anti-Cancer Activity Assessment : In vitro assays using human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This suggests a promising role as an anti-cancer agent.

Data Tables

Property/ActivityObservations
Enzyme TargetCOX-1 and COX-2 inhibition
Anti-Cancer ActivityInduces apoptosis in cancer cell lines
Anti-Inflammatory ActivityReduces cytokine production

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(trans-2-Hydroxycyclohexyl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and trans-2-hydroxycyclohexylamine. Reaction optimization involves controlling stoichiometry (1:1 molar ratio), temperature (0–5°C to minimize side reactions), and solvent choice (e.g., dichloromethane or THF). Post-reaction purification via recrystallization or column chromatography ensures high yield (>70%) and purity. Acid scavengers like triethylamine may enhance efficiency by neutralizing HCl byproducts .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • X-ray crystallography : Resolves stereochemistry and confirms the trans configuration of the hydroxycyclohexyl group (e.g., bond angles and torsion angles) .
  • NMR : 1^1H and 13^13C NMR identify functional groups (e.g., sulfonamide NH at δ 6.5–7.0 ppm, aromatic protons at δ 7.2–7.8 ppm). DEPT-135 distinguishes CH2_2/CH3_3 groups in the cyclohexyl ring .
  • FT-IR : Confirms sulfonamide S=O stretches (~1350 cm1^{-1} and 1150 cm1^{-1}) and hydroxyl O-H stretches (~3200–3500 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodology :

  • Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential dust inhalation risks.
  • Store at −20°C in airtight containers to prevent degradation; monitor for sulfonamide hydrolysis under humid conditions .

Advanced Research Questions

Q. How does the stereochemistry of the trans-2-hydroxycyclohexyl group influence biological activity or molecular interactions?

  • Methodology :

  • Compare cis/trans isomers via molecular docking to assess binding affinity differences in target proteins (e.g., enzymes or receptors).
  • Conduct cytotoxicity assays (e.g., MTT on cancer cell lines) to evaluate stereochemical effects on bioactivity.
  • Use dynamic light scattering (DLS) to study aggregation behavior, which may correlate with solubility and bioavailability .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo bioactivity data for this compound?

  • Methodology :

  • Perform pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability limitations.
  • Use isotopic labeling (e.g., 14^{14}C) to track metabolite formation and distribution in animal models.
  • Validate target engagement via Western blotting or ELISA to confirm mechanism-of-action consistency across models .

Q. How can computational modeling predict the compound’s reactivity or stability under varying pH and temperature conditions?

  • Methodology :

  • Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the sulfonamide group, predicting hydrolysis susceptibility.
  • Molecular dynamics (MD) simulations model conformational changes in aqueous vs. lipid environments.
  • Use software like Gaussian or COSMOtherm to predict pKa and logP values, guiding formulation design .

Q. What role does this compound play as a building block in synthesizing complex molecules (e.g., polymers or supramolecular assemblies)?

  • Methodology :

  • Functionalize the hydroxyl group via esterification or etherification to create crosslinkable monomers.
  • Use the sulfonamide moiety as a hydrogen-bond acceptor in self-assembling systems (e.g., coordination polymers).
  • Monitor polymerization kinetics via gel permeation chromatography (GPC) or MALDI-TOF .

Q. How can researchers assess synergistic effects when combining this compound with other bioactive agents?

  • Methodology :

  • Conduct combination index (CI) assays using the Chou-Talalay method to quantify synergism/antagonism.
  • Evaluate transcriptomic changes via RNA-seq to identify pathway crosstalk.
  • Use isothermal titration calorimetry (ITC) to study binding cooperativity with co-administered drugs .

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